

Physical and chemical properties of Sclerotigenin

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Compound of Interest

Compound Name: Sclerotigenin

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Sclerotigenin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotigenin is a naturally occurring benzodiazepine metabolite isolated from the sclerotia of the fungus *Penicillium sclerotigenum*.^{[1][2]} It has garnered scientific interest due to its notable anti-insectan properties. This technical guide provides a detailed overview of the known physical and chemical properties of **Sclerotigenin**, its isolation and purification, and its proposed biosynthetic pathway.

Physical and Chemical Properties

Sclerotigenin is a white solid with a molecular formula of $C_{16}H_{11}N_3O_2$.^{[2][3]} Its molecular weight is approximately 277.28 g/mol.^[3] The compound is soluble in various organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.^{[1][4]}^[5]

Table 1: Physical and Chemical Properties of Sclerotigenin

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₁ N ₃ O ₂	[2][3]
Molecular Weight	277.28 g/mol	[3]
Appearance	White solid	[2]
Melting Point	235-238 °C	[1][2]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[1][4][5]
CAS Number	65641-84-1	[1][4]

Table 2: Spectroscopic Data of Sclerotigenin

Spectroscopic Data	Values	Reference
UV (MeOH) λ _{max} (ε)	235 (7800), 271 (3700), 311 (1600) nm	[2]
IR (CH ₂ Cl ₂) ν _{max}	3406, 2928, 2854, 1695, 1458, 1263 cm ⁻¹	[2]
EIMS (70 eV) m/z	277 (M ⁺ ; 100), 276 (64), 248 (39), 220 (32), 192 (20), 102 (25), 76 (25)	[2]
FABMS (DTT-DTE matrix) m/z	278 [(M + H) ⁺ , 100]	[2]
¹ H NMR (DMSO-d ₆)	δ 3.99, 4.18 (inequivalent methylene protons)	[2]
¹³ C NMR	Data available in cited literature	[2]
HRFABMS (M + H) ⁺	obsd 278.0934, calcd for C ₁₆ H ₁₁ N ₃ O ₂ + H, 278.0929	[2]

Experimental Protocols

Isolation and Purification of Sclerotigenin

The following protocol for the isolation and purification of **Sclerotigenin** is based on the methodology described in the literature.[\[2\]](#)

1. Fermentation and Extraction:

- *Penicillium sclerotigenum* (NRRL 3461) is cultured on a solid substrate, such as corn kernels, to produce sclerotia.
- The sclerotia are harvested and subjected to extraction with an organic solvent, typically methylene chloride (CH_2Cl_2), to obtain a crude extract.

2. Chromatographic Purification:

- Step 1: Size-Exclusion Chromatography: The crude extract is fractionated using a Sephadex LH-20 column. This step separates compounds based on their size.
- Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing **Sclerotigenin** are further purified by RP-HPLC. While specific parameters from the original isolation are not detailed, a general approach for peptide and small molecule purification can be adapted.[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Column: A C18 or similar reversed-phase column is typically used.
 - Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
 - Detection: UV detection at a wavelength where **Sclerotigenin** absorbs, such as 235 nm or 271 nm.[\[2\]](#)

Note: The precise HPLC conditions (e.g., column dimensions, flow rate, gradient profile) would require optimization for specific laboratory setups.

Biological Activity

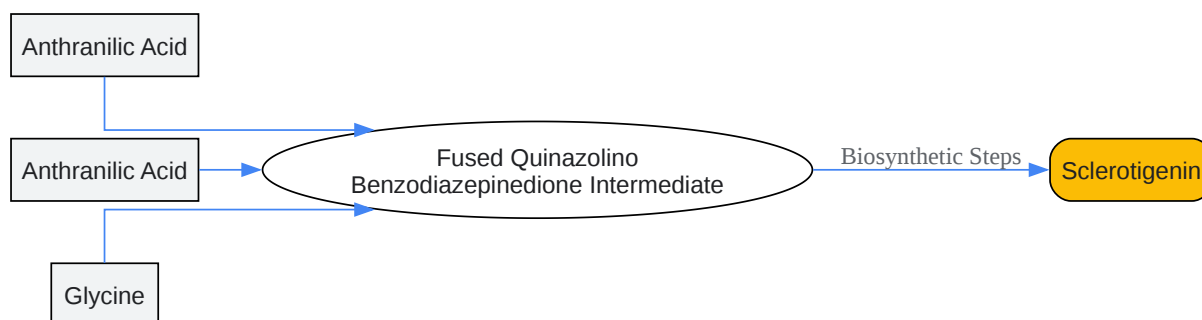
Sclerotigenin has been identified as an anti-insectan compound.[\[1\]](#)[\[2\]](#) It demonstrates activity against the crop pest *Helicoverpa zea* (corn earworm).[\[2\]](#)

Signaling Pathways

Despite a thorough review of the available scientific literature, no specific signaling pathways that are modulated by **Sclerotigenin** have been identified. The mechanism of action and the cellular targets responsible for its anti-insectan activity remain an area for future research.

Proposed Biosynthetic Pathway

The biosynthesis of **Sclerotigenin** is proposed to involve the condensation of two molecules of anthranilic acid with one molecule of glycine. This pathway is suggested by the structural similarity of **Sclerotigenin** to the quinazolino benzodiazepinedione portion of asperlicin, a more complex fungal metabolite.^[2]



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Caption: Proposed biosynthetic pathway of **Sclerotigenin**.

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